1-cyclohexyl-1H-imidazole
Overview
Description
1-Cyclohexyl-1H-imidazole is a heterocyclic organic compound that features a cyclohexyl group attached to an imidazole ring Imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions The cyclohexyl group, a six-membered carbon ring, is bonded to the nitrogen atom of the imidazole ring
Scientific Research Applications
1-Cyclohexyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
Future Directions
Given the broad range of chemical and biological properties of imidazole derivatives, there is a strategic importance in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research directions may focus on developing more efficient and versatile methods for the synthesis of “1-cyclohexyl-1H-imidazole” and its derivatives.
Mechanism of Action
Target of Action
Imidazole rings are a key component of many biologically active molecules, including certain vitamins and antibiotics . .
Mode of Action
Imidazole rings in general are known to participate in various biochemical reactions due to their ability to act as both acids and bases .
Biochemical Pathways
Without specific information on 1-cyclohexyl-1H-imidazole, it’s difficult to say which biochemical pathways it might affect. Imidazole rings are found in many important biological molecules, including histidine and the nucleotide bases adenine and guanine .
Biochemical Analysis
Biochemical Properties
1-Cyclohexyl-1H-imidazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction between this compound and cytochrome P450 enzymes involves the binding of the imidazole ring to the heme iron of the enzyme, thereby inhibiting its activity. This inhibition can affect the metabolism of other substrates processed by cytochrome P450 enzymes.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of certain kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been shown to inhibit the activity of protein kinase C, which plays a role in regulating cell growth and differentiation. Additionally, this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The imidazole ring of the compound can coordinate with metal ions, such as zinc and iron, which are essential cofactors for many enzymes . This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, the binding of this compound to the heme iron of cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These changes are often reversible upon removal of the compound, indicating that its effects are dependent on continuous exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes are responsible for the oxidation of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the hydroxylation of the cyclohexyl ring, followed by further oxidation and conjugation reactions . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the imidazole ring can interact with metal ions in the mitochondria, leading to its accumulation in this organelle . This localization is crucial for the compound’s activity, as it allows this compound to modulate mitochondrial function and induce apoptosis in certain cell types .
Preparation Methods
The synthesis of 1-cyclohexyl-1H-imidazole can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. For this compound, cyclohexyl aldehyde would be used as the aldehyde component.
Wallach Synthesis: This method involves the reaction of aniline derivatives with glyoxal and ammonia.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-hydroxy ketones with ammonia or primary amines.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Cyclohexyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Cyclohexyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Phenyl-1H-imidazole: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-Methyl-1H-imidazole: Contains a methyl group instead of a cyclohexyl group.
2-Substituted Imidazoles: Variants with substitutions at the second position of the imidazole ring.
The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-cyclohexylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZINEPOBWTUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449112 | |
Record name | 1-cyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67768-61-0 | |
Record name | 1-cyclohexylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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